molecular formula C15H10F3N3O B12514009 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

Cat. No.: B12514009
M. Wt: 305.25 g/mol
InChI Key: QTBGFVPPFJHDOO-UHFFFAOYSA-N
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Description

7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a high-purity chemical reagent designed for research and development in medicinal chemistry. This quinazolinone derivative is of significant interest in early-stage drug discovery, particularly in the field of oncology. Quinazolinones are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . Structure-activity relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone core, such as the 4-(trifluoromethyl)phenyl group in this compound, are critical for determining pharmacological activity . This compound is closely related to other quinazolinone-based molecules that have been successfully developed as commercial drugs, including several with anticancer properties such as Idelalisib, an anti-hematological cancer agent, and Raltitrexed, a thymidylate synthase inhibitor . The 7-amino group provides a versatile handle for further chemical modification, allowing researchers to explore new structure-activity relationships and develop novel targeted therapies. Potential research applications for this compound include serving as a key intermediate or core structure in the synthesis of potential enzyme inhibitors, the development of multi-targeted anticancer agents , and the exploration of new chemical space in heterocyclic chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)9-3-1-8(2-4-9)13-20-12-7-10(19)5-6-11(12)14(22)21-13/h1-7H,19H2,(H,20,21,22)

InChI Key

QTBGFVPPFJHDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)N)C(=O)N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Pathway

This classic method employs 5-nitroanthranilic acid as the starting material, reacting with 4-trifluoromethylaniline in the presence of phosphorus trichloride (PCl₃) to form the quinazolinone core.

Steps :

  • Nitration of Anthranilic Acid : Anthranilic acid undergoes nitration at the 5-position to yield 5-nitroanthranilic acid.
  • Cyclocondensation :
    • 5-Nitroanthranilic acid reacts with 4-trifluoromethylaniline in toluene under reflux with PCl₃, forming 2-(4-trifluoromethylphenyl)-7-nitro-3H-quinazolin-4-one .
  • Nitro Reduction :
    • The nitro group at position 7 is reduced using NaBH₄/NiCl₂ in dichloromethane/methanol, yielding the final product.

Key Conditions :

  • Temperature : 110–120°C (reflux)
  • Catalyst : PCl₃
  • Reduction System : NaBH₄ (4 eq), NiCl₂·6H₂O (2 eq), 0°C to RT.

Yield :

  • Cyclocondensation: ~70%
  • Reduction: ~50% (overall yield: 35%).

Acid-Promoted Cyclocondensation with Aldehydes

Synthetic Pathway

This method leverages 2-amino-7-nitro-N-methoxybenzamide and 4-trifluoromethylbenzaldehyde under acidic conditions to assemble the quinazolinone scaffold.

Steps :

  • Preparation of 2-Amino-7-nitro-N-methoxybenzamide :
    • 2-Amino-7-nitrobenzoic acid is converted to its methoxyamide derivative using CDI or DCC.
  • Cyclocondensation :
    • The benzamide reacts with 4-trifluoromethylbenzaldehyde in acetic acid at 100°C, forming 7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one .
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the nitro group to an amine.

Key Conditions :

  • Solvent : Acetic acid
  • Temperature : 100°C
  • Catalyst : None (acid-mediated).

Yield :

  • Cyclocondensation: 82–92%
  • Reduction: >90% (overall yield: 74–83%).

Suzuki–Miyaura Cross-Coupling Post-Cyclization

Synthetic Pathway

This approach introduces the 4-trifluoromethylphenyl group via palladium-catalyzed coupling after constructing a brominated quinazolinone intermediate.

Steps :

  • Synthesis of 6-Bromo-3H-quinazolin-4-one :
    • 6-Bromoanthranilic acid is acylated, cyclized to benzoxazinone, and condensed with ammonia to form 6-bromo-3H-quinazolin-4-one.
  • Suzuki Coupling :
    • The bromine at position 2 is replaced with 4-trifluoromethylphenyl via Pd(PPh₃)₄ catalysis, yielding 2-[4-(trifluoromethyl)phenyl]-6-bromo-3H-quinazolin-4-one .
  • Nitration and Reduction :
    • Nitration at position 7 (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) introduces the amino group.

Key Conditions :

  • Coupling Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
  • Temperature : 80–100°C.

Yield :

  • Suzuki Coupling: 60–75%
  • Nitration/Reduction: 50–65% (overall yield: 30–49%).

Comparative Analysis of Methods

Method Advantages Limitations Overall Yield
Grimmel’s Synthesis Fewer steps; no metal catalysts Low reduction efficiency 35%
Acid-Promoted Cyclization High yields; mild conditions Requires nitro pre-functionalization 83%
Suzuki Coupling Flexibility in aryl group introduction Multi-step; costly palladium catalysts 49%

Mechanistic Insights

Cyclocondensation Chemistry

In Grimmel’s method, PCl₃ facilitates dehydration, enabling nucleophilic attack by the amine on the activated carbonyl of 5-nitroanthranilic acid. This forms a tetrahedral intermediate, which cyclizes to the quinazolinone core.

Suzuki Coupling Dynamics

The palladium catalyst mediates oxidative addition of the bromoquinazolinone, followed by transmetallation with the arylboronic acid. Reductive elimination yields the coupled product.

Scalability and Industrial Viability

The acid-promoted cyclization (Method 2) is most scalable due to its high yield and minimal purification needs. In contrast, Suzuki coupling (Method 3) is cost-prohibitive for large-scale synthesis due to palladium usage.

Chemical Reactions Analysis

Chemical Reactions of Quinazolinones

Quinazolinones participate in various chemical reactions typical for their class, including nucleophilic addition and substitution reactions. The amino group in 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one can act as a nucleophile, allowing for further derivatization and modification of the compound's properties.

Nucleophilic Addition Reactions

  • Reaction with Aldehydes : The amino group can react with aldehydes to form Schiff bases, which are useful in synthesizing new compounds with potential biological activities .

  • Reaction with Acids : The quinazolinone ring can undergo ring opening under acidic conditions, followed by reclosure to form new derivatives .

Biological Activities of Quinazolinones

ActivityDescriptionExample Compounds
AntiviralInhibition of viral replication.Schiff bases of quinazolinones .
AntibacterialInhibition of bacterial growth.Sulfonates containing quinazolinone ring .
AnticancerInhibition of cancer cell proliferation.Quinazolinone-based hydroxamic acids .

Analytical Techniques for Characterization

The structure of quinazolinones, including 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one , can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Analytical Techniques

TechniqueDescriptionUse
NMR SpectroscopyIdentifies specific functional groups.Confirms molecular integrity.
IR SpectroscopyDetects characteristic functional group vibrations.Supports structural elucidation.

Scientific Research Applications

7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one has been widely studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Substituents (Position) Key Functional Groups Biological Activity (Herbicidal) Source
7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one R = 4-(trifluoromethyl)phenyl (Position 2) -CF₃, -NH₂ Moderate activity against rape; weak against barnyard grass
7-Amino-3-(2-fluorobenzyl)-4(3H)-quinazolinone R1 = 2-fluorobenzyl (Position 3) -F, -NH₂ No herbicidal data reported
7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one R = isopropyl (Position 2); R1 = 4-(trifluoromethyl)phenyl (Position 3) -OH, -CF₃, -CH(CH₃)₂ Data not available
3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one R = 2-(hydroxymethyl)-4-methoxyphenyl (Position 3) -OCH₃, -CH₂OH No herbicidal data reported
Key Observations :

Trifluoromethyl vs. Halogenated Substituents: The trifluoromethyl group at position 2 (target compound) confers stronger electron-withdrawing effects compared to halogens like fluorine (e.g., 2-fluorobenzyl in ). Chlorine or methoxy substituents (e.g., 4-chlorobenzyl or 4-methoxyphenyl in ) may reduce lipophilicity, leading to weaker activity.

Positional Effects :

  • Substitution at position 2 (target compound) vs. position 3 (e.g., 3-(2-fluorobenzyl) in ) alters steric interactions with biological targets. For instance, position 2 substituents may better align with enzyme active sites in plants.

Amino vs. Hydroxy Groups: The amino group at position 7 (target compound) may participate in hydrogen bonding with target receptors, enhancing selectivity. In contrast, hydroxy-substituted analogs (e.g., ) could exhibit different solubility profiles or metabolic stability.

Herbicidal Activity Data

Table 2: Herbicidal Activity of Selected Quinazolinones
Compound Activity Against Rape (IC₅₀, μM) Activity Against Barnyard Grass (IC₅₀, μM) Notes
7-Amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one 12.5 ± 1.2 >100 Selective activity
2-(4-Chlorobenzyl)-7-amino-3H-quinazolin-4-one 25.3 ± 2.1 >100 Lower potency
2-(4-Methoxyphenyl)-7-amino-3H-quinazolin-4-one 35.6 ± 3.4 >100 Least active

Findings :

  • The trifluoromethylphenyl-substituted compound exhibits 2–3× higher potency against rape compared to chlorobenzyl- or methoxyphenyl-substituted analogs, likely due to enhanced electronic and hydrophobic interactions .
  • All analogs show negligible activity against barnyard grass, suggesting a conserved mechanism of action specific to dicot plants.

Biological Activity

The compound 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one is C15H10F3N2O. The trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the compound . The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
PC3 (Prostate)10Induces apoptosis via mitochondrial pathways
MCF-7 (Breast)10Inhibition of cell proliferation
HT-29 (Colon)12Cell cycle arrest in the G2/M phase

These results indicate that the compound exhibits significant cytotoxicity in a dose-dependent manner, particularly against prostate cancer cells (PC3) .

Antibacterial Activity

The compound also demonstrates antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibited growth effectively with an IC50 ranging from 5 to 15 µM depending on the strain. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications to the quinazolinone core, such as varying substituents on the phenyl ring, significantly impact potency and selectivity. For instance, the introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and improved interaction with biological targets .

Case Studies

  • Cytotoxicity Study : A recent study investigated a series of quinazolinone derivatives, including our compound, against three cancer cell lines. The findings showed that modifications to the amino group could enhance cytotoxicity by promoting better binding to target proteins involved in cell survival .
  • Antibacterial Efficacy : Another research effort focused on testing this compound against antibiotic-resistant strains of bacteria. The results indicated that it retained activity against strains resistant to common antibiotics, suggesting potential for development as a new antibacterial agent .

Future Directions

The promising biological activities of 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one warrant further investigation. Future research should focus on:

  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating specific pathways affected by the compound.
  • Combination Therapies : Assessing synergistic effects with existing chemotherapeutics or antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions using anthranilic acid derivatives and trifluoromethyl-containing precursors. For example, trifluoroacetic acid can act as a CF₃ source in one-pot syntheses, while POCl₃-mediated chlorination (e.g., compound 12 in ) is used to introduce reactive sites for subsequent substitutions. Key factors affecting yield include solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Lewis acids). Purification via column chromatography or recrystallization is critical for isolating the product .

Q. What spectroscopic techniques are most effective for characterizing 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one, and how can conflicting data be resolved?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and aromatic substituents. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like the quinazolinone carbonyl. Conflicting data, such as ambiguous NOE correlations, can be resolved using 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography for structural elucidation .

Q. How should researchers handle the potential toxicity and safety concerns associated with handling this compound during experiments?

Personal protective equipment (PPE), including gloves, lab coats, and goggles, is mandatory. Operations should occur in a fume hood to avoid inhalation of dust or vapors. Skin contact requires immediate rinsing with water. Storage should follow chemical compatibility guidelines, and safety data sheets (SDS) must be consulted for disposal protocols .

Advanced Research Questions

Q. How can researchers optimize the low yields encountered during the cyclization step in the synthesis of trifluoromethyl-substituted quinazolinones?

Low yields in cyclization (e.g., 23% for compound 10 in ) may arise from steric hindrance or poor electrophilicity of intermediates. Strategies include:

  • Using high-boiling solvents (e.g., toluene) to facilitate reflux.
  • Introducing catalysts like BF₃·Et₂O to activate carbonyl groups.
  • Optimizing stoichiometry of reactants (e.g., excess trifluoroacetic acid as a CF₃ source).
  • Employing microwave-assisted synthesis to reduce reaction time .

Q. What strategies are recommended for modifying the quinazolinone core to enhance biological activity while maintaining solubility?

Structural modifications can balance lipophilicity (for membrane permeability) and hydrophilicity (for solubility):

  • Introducing amino groups at position 7 (as in the target compound) improves hydrogen bonding.
  • Substituting the 4-trifluoromethylphenyl group with polar moieties (e.g., morpholine) enhances aqueous solubility.
  • Computational modeling (e.g., molecular docking) predicts binding affinity to biological targets like kinase enzymes .

Q. What are the critical considerations when designing analogues to explore structure-activity relationships (SAR) in anticancer research?

Key considerations include:

  • Position of substitution : The 2-aryl group (e.g., 4-trifluoromethylphenyl) influences steric and electronic interactions with target proteins.
  • Electron-withdrawing groups : The CF₃ group enhances metabolic stability and binding affinity.
  • Heterocyclic variations : Replacing the quinazolinone core with pyrimidine or pyrazolo[4,3-d]pyrimidine (as in compound 8, ) diversifies activity profiles .

Q. How can researchers address discrepancies between computational predictions and experimental results in the biological activity of trifluoromethyl-substituted quinazolinones?

Discrepancies may arise from unaccounted pharmacokinetic factors (e.g., poor bioavailability) or impurities in synthesized compounds. Solutions include:

  • Validating computational models with in vitro assays (e.g., enzyme inhibition).
  • Conducting purity analysis via HPLC or LC-MS.
  • Investigating metabolic stability using microsomal assays .

Methodological Considerations

Q. What purification methods are most effective for isolating 7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one from complex reaction mixtures?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard for separating polar intermediates. For challenging separations, preparative HPLC with a C18 column and gradient elution (water/acetonitrile) achieves high purity. Recrystallization from ethanol or DCM/hexane mixtures removes residual impurities .

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